molecular formula C15H12Br2O3 B3016111 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid CAS No. 380170-12-7

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid

Cat. No.: B3016111
CAS No.: 380170-12-7
M. Wt: 400.066
InChI Key: UDOOBWSBFFWDRJ-UHFFFAOYSA-N
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Description

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid is a useful research compound. Its molecular formula is C15H12Br2O3 and its molecular weight is 400.066. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Liquid Crystal Intermediates

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, while not directly studied, is chemically related to various benzoic acid derivatives that are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. These liquid crystal intermediates are synthesized through various chemical reactions and characterized using methods like IR, 1H NMR, and MS, indicating their potential application in the field of material science and liquid crystal technology (Dou Qing, 2000).

Plant Growth Regulation

Studies on phenoxyacetic and benzoic acids, which share a structural similarity to the subject compound, have shown that specific substitutions on the benzoic acid ring can significantly impact plant growth-regulating activities. This suggests potential agricultural applications for derivatives of benzoic acid, possibly including this compound, in modulating plant growth (Mary B. Pybus, M. S. Smith, R. L. Wain, & F. Wightman, 1959).

Antimicrobial Activity

Research on related benzoic acid derivatives, such as 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, indicates that these compounds can exhibit specific antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of this compound and its derivatives in the development of new antimicrobial agents (O. Drăcea, C. Babeş, Carmen Limban, et al., 2010).

Interaction Analysis and Structural Relationships

Studies on benzoic acids with various substitutions, including those structurally similar to the subject compound, have revealed the significance of secondary interactions and structure-activity relationships. This type of research is crucial in understanding the bioactivity predictions for potential pharmaceutical applications (J. Dinesh, 2013).

Properties

IUPAC Name

4-[(2,6-dibromo-4-methylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O3/c1-9-6-12(16)14(13(17)7-9)20-8-10-2-4-11(5-3-10)15(18)19/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOBWSBFFWDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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